2-(2,3-Difluorophenoxy)acetic acid

Beschreibung

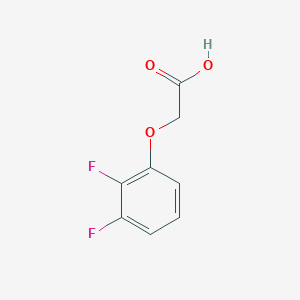

2-(2,3-Difluorophenoxy)acetic acid (CAS: 896052-06-5) is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol . Its structure features a phenoxy group substituted with fluorine atoms at the 2- and 3-positions of the benzene ring, linked to an acetic acid moiety. This compound is utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for bioactive molecules .

Eigenschaften

Molekularformel |

C8H6F2O3 |

|---|---|

Molekulargewicht |

188.13 g/mol |

IUPAC-Name |

2-(2,3-difluorophenoxy)acetic acid |

InChI |

InChI=1S/C8H6F2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) |

InChI-Schlüssel |

DMNRJXLJIOBMOR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)F)OCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenoxy)acetic acid typically involves the reaction of 2,3-difluorophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(2,3-Difluorphenoxy)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es werden laufend Forschungen durchgeführt, um ihre potenziellen therapeutischen Anwendungen zu untersuchen.

Industrie: Sie wird bei der Herstellung von Agrochemikalien, Pharmazeutika und anderen Industrieprodukten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,3-Difluorphenoxy)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Ligand wirken, an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom jeweiligen Ziel und dem beteiligten Weg.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

2-(2,3-Difluorophenoxy)acetic acid is primarily recognized for its herbicidal properties. Its structure allows it to mimic natural plant growth regulators (auxins), leading to uncontrolled growth in target plants. This mechanism can be particularly effective against broadleaf weeds.

- Herbicidal Activity : Research indicates that compounds with similar structures may exhibit significant herbicidal activity by disrupting normal plant growth processes. This compound's ability to act as a synthetic auxin makes it a candidate for developing new herbicides that are effective and environmentally friendly.

Pharmaceutical Applications

The pharmaceutical potential of this compound is being explored in several areas:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects. It is hypothesized that these effects could be mediated through the inhibition of specific pro-inflammatory cytokines or enzymes involved in the inflammatory response .

- Anticancer Potential : Some studies have investigated the compound's potential to induce apoptosis in cancer cell lines. Its interaction with signaling pathways associated with cell survival and death positions it as a candidate for further therapeutic exploration .

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of various enzymes, which could be relevant for treating conditions associated with metabolic disorders or cancer .

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal activity of this compound demonstrated its effectiveness against several broadleaf weed species. The results indicated that the compound significantly inhibited growth at concentrations as low as 100 ppm, showcasing its potential as an effective herbicide in agricultural practices.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of this compound involved in vitro assays that evaluated its impact on cytokine production in human immune cells. The findings revealed a notable reduction in pro-inflammatory cytokines, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(2,3-Difluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Fluorine Position : The 2,3-difluoro substitution in the target compound provides distinct electronic effects compared to 3,4-difluoro isomers. The proximity of fluorine atoms in the 2,3-positions may enhance acidity due to stronger electron-withdrawing effects .

- Trifluoro vs. Difluoro Analogs : The trifluoro derivative (2,4,6-trifluoro) exhibits higher acidity and reactivity, making it suitable for applications requiring strong electrophilic character .

Research Findings and Challenges

- Acidity Trends : Ortho-fluorine substitution (e.g., 2,3-difluoro) increases acidity compared to para-substituted analogs due to inductive effects .

- Metabolic Stability: Methyl-substituted derivatives (e.g., 2-(2,6-difluorophenoxy)-2-methylpropanoic acid) show prolonged half-lives in vitro, suggesting utility in prodrug design .

Biologische Aktivität

2-(2,3-Difluorophenoxy)acetic acid is a compound that has garnered attention for its biological activities, particularly in herbicidal applications and potential therapeutic effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a difluorinated phenoxy group attached to an acetic acid moiety. This unique structure contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.

Herbicidal Activity

One of the most notable biological activities of this compound is its herbicidal properties. Research indicates that this compound acts as a selective herbicide, effectively inhibiting the growth of various weed species while exhibiting low toxicity to crops.

- Mechanism of Action : The herbicidal effect is primarily attributed to its ability to disrupt plant hormone signaling pathways, particularly those involving auxins. By mimicking natural auxins, the compound can induce abnormal growth responses in target weeds, leading to their death.

Antifungal Activity

Recent studies have explored the antifungal potential of this compound against various fungal species. The compound has shown promising results in inhibiting the growth of pathogenic fungi such as Candida albicans.

- Research Findings : In a comparative study, this compound exhibited antifungal activity comparable to established antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values indicated that this compound could be a viable candidate for further development in antifungal therapies .

Cytotoxicity and Cancer Research

The potential anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms.

- Cell Viability Studies : In vitro assays demonstrated that the compound can reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 6.6 μM to 13.73 μM depending on the cell line tested .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| Herbicidal | Various weed species | Disruption of auxin signaling pathways | Not specified |

| Antifungal | Candida albicans | Inhibition of fungal growth | Comparable to FLC |

| Cytotoxicity | Breast cancer cells | Induction of apoptosis | 6.6 - 13.73 |

| Cytotoxicity | Lung cancer cells | Induction of apoptosis | 6.9 - 11.46 |

Case Studies

- Herbicidal Efficacy : Field trials demonstrated that application of this compound resulted in significant reductions in weed biomass without adversely affecting crop yield.

- Antifungal Activity : A study published in Frontiers in Pharmacology highlighted that the compound's antifungal efficacy was enhanced when used in combination with other antifungal agents, suggesting potential for synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.